molecular formula C15H17FN4O B15040827 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide

Cat. No.: B15040827
M. Wt: 288.32 g/mol
InChI Key: SLORFVUAAWOOKM-RQZCQDPDSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide is a hydrazide derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, linked via a propane chain to a hydrazone moiety. The hydrazone is further functionalized with a 4-fluorophenyl group, imparting unique electronic and steric properties. Its synthesis typically involves condensation reactions between substituted hydrazides and aldehydes, as seen in analogous compounds .

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C15H17FN4O/c1-10-14(11(2)19-18-10)7-8-15(21)20-17-9-12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+

InChI Key

SLORFVUAAWOOKM-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Hydrazide Formation: The pyrazole derivative is then reacted with hydrazine hydrate to form the hydrazide intermediate.

    Condensation Reaction: The hydrazide intermediate undergoes a condensation reaction with 4-fluorobenzaldehyde to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring or the hydrazide moiety.

    Reduction: Reduced forms of the hydrazide or the fluorophenyl group.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-fluorophenyl)methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with closely related derivatives, emphasizing substituent effects, physicochemical properties, and synthesis outcomes.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Synthesis Yield Key Spectral Data (IR, cm⁻¹) Reference
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide (Target) C₁₆H₁₈FN₄O 316.35* 4-Fluorophenyl, 3,5-dimethylpyrazole Not reported Not reported Not reported
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 2-Nitrophenyl, acetyl 170 69.8% 1702 (C=O), 1552 (NO₂), 1519 (C=N)
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide C₁₈H₂₃N₄O₃ 343.40 3-Ethoxy-2-hydroxyphenyl Not reported Not reported Not reported
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide C₁₇H₂₂N₄O₃ 330.38 3,4-Dimethoxyphenyl Not reported Not reported Not reported

Notes:

  • Substituent Effects: The fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to nitro (e.g., ) or methoxy groups (e.g., ). Electron-withdrawing substituents like -NO₂ () may increase reactivity, while electron-donating groups (e.g., -OCH₃ in ) could improve solubility .
  • Synthesis : Analogous compounds (e.g., ) are synthesized via hydrazone formation, with yields influenced by steric hindrance from substituents. The target compound’s synthesis likely follows similar protocols, though yields remain unreported .
  • Spectral Data : IR spectra of related compounds confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1500 cm⁻¹). The absence of spectral data for the target compound suggests a need for further characterization .

Table 2: Substituent Impact on Bioactivity (Inferred from Structural Analogues)

Substituent Electronic Nature Potential Bioactivity Example Compound
4-Fluorophenyl Electron-withdrawing Enhanced antimicrobial activity due to increased lipophilicity Target compound
2-Nitrophenyl Strongly electron-withdrawing Possible cytotoxicity (e.g., nitro group in ) (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
3,4-Dimethoxyphenyl Electron-donating Improved solubility; potential CNS activity N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

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